(4-Aminophenyl)-(3-methoxypyrrolidin-1-yl)methanone
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Overview
Description
(4-Aminophenyl)-(3-methoxypyrrolidin-1-yl)methanone is an organic compound that features both an aminophenyl group and a methoxypyrrolidinyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)-(3-methoxypyrrolidin-1-yl)methanone typically involves the reaction of 4-aminobenzophenone with 3-methoxypyrrolidine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the 4-aminobenzophenone is reacted with 3-methoxypyrrolidine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)-(3-methoxypyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
(4-Aminophenyl)-(3-methoxypyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Mechanism of Action
The mechanism of action of (4-Aminophenyl)-(3-methoxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxypyrrolidinyl group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Aminophenyl)phenylmethanone: Similar in structure but lacks the methoxypyrrolidinyl group.
(4-Aminophenyl)(4-fluorophenyl)methanone: Contains a fluorophenyl group instead of the methoxypyrrolidinyl group.
Bis-(4-aminophenyl)methane: Features two aminophenyl groups attached to a methylene bridge.
Uniqueness
(4-Aminophenyl)-(3-methoxypyrrolidin-1-yl)methanone is unique due to the presence of both the aminophenyl and methoxypyrrolidinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
(4-aminophenyl)-(3-methoxypyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-6-7-14(8-11)12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8,13H2,1H3 |
InChI Key |
HFYZLXUOCXLNKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(C1)C(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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